alpha-D-Glucose 1,6-bisphosphate
Overview
Description
Alpha-D-Glucose 1,6-Bisphosphate is a key metabolic regulator that plays a crucial role in various biochemical pathways. It is a hexose phosphate, specifically a carbohydrate derivative containing a hexose substituted by two phosphate groups. This compound is essential for the functionality of several enzymes involved in primary metabolism, including phosphoglucomutase .
Preparation Methods
Alpha-D-Glucose 1,6-Bisphosphate can be synthesized by a distinct family of α-phosphohexomutases. These enzymes are widely distributed in prokaryotes and catalyze the conversion of fructose-1,6-bisphosphate and alpha-D-glucose-1-phosphate or alpha-D-glucose-6-phosphate into this compound . The reaction conditions typically involve the presence of a bound metal ion, usually magnesium, and a conserved phosphorylated seryl residue in the active site .
Chemical Reactions Analysis
Alpha-D-Glucose 1,6-Bisphosphate undergoes several types of chemical reactions, including:
Phosphorylation: It acts as an essential activator of phosphoglucomutase by providing an initial phosphorylation of the active site.
Isomerization: The compound can be interconverted between alpha-D-glucose-1-phosphate and alpha-D-glucose-6-phosphate.
Hydrolysis: It can be hydrolyzed to produce glucose and inorganic phosphate under acidic conditions.
Common reagents and conditions used in these reactions include magnesium ions and specific enzymes like phosphoglucomutase . The major products formed from these reactions are glucose-1-phosphate, glucose-6-phosphate, and inorganic phosphate .
Scientific Research Applications
Alpha-D-Glucose 1,6-Bisphosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of Alpha-D-Glucose 1,6-Bisphosphate involves its role as an activator of phosphoglucomutase. It provides an initial phosphorylation of the active site serine, which is essential for the enzyme’s catalytic activity . The compound is interconverted between glucose-1-phosphate and glucose-6-phosphate, which are crucial intermediates in glycogen metabolism and glycolysis . The molecular targets and pathways involved include the glycolytic pathway and glycogen synthesis .
Comparison with Similar Compounds
Alpha-D-Glucose 1,6-Bisphosphate is unique compared to other similar compounds due to its dual phosphorylation sites and its role as an activator of phosphoglucomutase . Similar compounds include:
Fructose-1,6-Bisphosphate: Another hexose phosphate involved in glycolysis.
Glucose-1-Phosphate: An intermediate in glycogen metabolism.
Glucose-6-Phosphate: A key intermediate in glycolysis and the pentose phosphate pathway.
This compound stands out due to its specific role in activating phosphoglucomutase and its involvement in multiple metabolic pathways .
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHOZGRAXYWRNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O12P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864226 | |
Record name | 1,6-Di-O-phosphonohexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10139-18-1 | |
Record name | .alpha.-D-Glucopyranose, 1,6-bis(dihydrogen phosphate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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